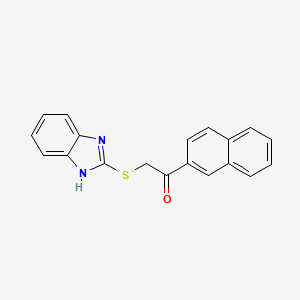

2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine

Vue d'ensemble

Description

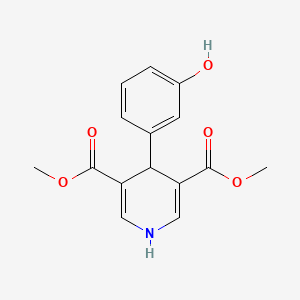

2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine, also known as DMNP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMNP belongs to the class of Schiff bases, which are known for their diverse biological activities.

Mécanisme D'action

The mechanism of action of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is not well understood, but it is believed to act by inhibiting the growth of bacterial and fungal cells by interfering with their metabolic pathways. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical and Physiological Effects

2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been shown to induce apoptosis in cancer cells, including human breast cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is its diverse biological activities, which make it a promising candidate for various applications. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is its potential toxicity, which needs to be carefully evaluated before using it in biological assays.

Orientations Futures

There are several future directions for 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine research. One area of interest is the development of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine as a potential anticancer agent. Furthermore, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can be used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Therefore, the synthesis and characterization of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine metal complexes and their catalytic activities can be explored. Finally, the toxicity of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine needs to be further evaluated to ensure its safety for use in biological assays.

Conclusion

In conclusion, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine exhibits potent antibacterial, antifungal, and antitumor activities and has been investigated for its potential use as a fluorescent probe, a ligand in coordination chemistry, and a catalyst in organic synthesis. The future directions for 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine research include the development of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine-based fluorescent probes, the investigation of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine as a potential anticancer agent, and the synthesis and characterization of 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine metal complexes.

Méthodes De Synthèse

2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine can be synthesized using various methods, including the condensation reaction between 2,6-dimethylpiperidine-1-carboxaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using recrystallization or column chromatography.

Applications De Recherche Scientifique

2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 2,6-dimethyl-N-(3-nitrobenzylidene)-1-piperidinamine has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Propriétés

IUPAC Name |

(E)-N-(2,6-dimethylpiperidin-1-yl)-1-(3-nitrophenyl)methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-11-5-3-6-12(2)16(11)15-10-13-7-4-8-14(9-13)17(18)19/h4,7-12H,3,5-6H2,1-2H3/b15-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXGNZRDKIFFIC-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1N=CC2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCC(N1/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,6-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]piperidin-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)

![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)

![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)

![N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)

![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)

![5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5741662.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)